molecular formula C12H12N6O3 B6535138 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 1171142-86-1

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B6535138
CAS No.: 1171142-86-1
M. Wt: 288.26 g/mol
InChI Key: BQOMIJNPQLBNCD-UHFFFAOYSA-N
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Description

. This compound features a pyrazole ring, an oxadiazole ring, and an oxazole ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include the reaction of hydrazine derivatives with appropriate carboxylic acids or their derivatives under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment to ensure consistency and purity. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, such as antimicrobial and antiparasitic properties.

  • Medicine: Explored for its potential therapeutic effects, including antileishmanial and antimalarial activities.

  • Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole ring structure and are known for their diverse pharmacological effects.

  • Oxadiazole derivatives: Compounds containing the oxadiazole ring are also studied for their biological activities.

  • Oxazole derivatives: Similar to oxadiazole derivatives, oxazole-containing compounds have various applications in medicine and industry.

This comprehensive overview highlights the significance of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide in scientific research and its potential impact across various fields

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c1-6-4-8(18(3)16-6)11-14-15-12(20-11)13-10(19)9-5-7(2)17-21-9/h4-5H,1-3H3,(H,13,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOMIJNPQLBNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=NO3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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